molecular formula C14H16N2O3 B2768503 2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid CAS No. 71953-92-9

2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B2768503
CAS No.: 71953-92-9
M. Wt: 260.293
InChI Key: ZYFFGFRKSFUZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid is an indole derivative, a class of compounds known for their significant biological activities. Indole derivatives are prevalent in natural products and drugs, playing crucial roles in cell biology and various therapeutic applications .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid are currently unknown. Indole derivatives have been found to have a wide range of biological activities , suggesting that this compound could potentially affect multiple pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure can affect a compound’s stability and activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole structure

Industrial Production Methods

Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is common to ensure high purity and productivity .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular processes and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8-4-3-5-11-10(7-15-13(8)11)6-12(14(18)19)16-9(2)17/h3-5,7,12,15H,6H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFFGFRKSFUZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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